Spiro[4.4]nonane-1,6-dione
Overview
Description
Spiro[4.4]nonane-1,6-dione is a bicyclic compound that has attracted considerable attention in scientific research1. It is a versatile molecule that exhibits a wide range of biological activities, making it a promising candidate for drug development1.
Synthesis Analysis
The synthesis of Spiro[4.4]nonane-1,6-dione has been achieved through various methods. One approach involves the asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as a chiral auxiliary2. Another method involves the catalytic as well as stoichiometric hydrogenation of Spiro[4.4]nonane-1,6-dione3.Molecular Structure Analysis
The molecular structure of Spiro[4.4]nonane-1,6-dione is characterized by two five-membered rings in a spiro configuration4. The rings adopt a conformation intermediate between envelope and half-chair form but closer to the latter4. The angle between the two C=O vectors is 84°4.
Chemical Reactions Analysis
Spiro[4.4]nonane-1,6-dione has been used in various chemical reactions. For instance, it has been used in the asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction5.Physical And Chemical Properties Analysis
Spiro[4.4]nonane-1,6-dione has a linear formula of C9H12O2 and a molecular weight of 152.1956. More detailed physical and chemical properties are not readily available.Scientific Research Applications
1. Synthesis of Fused Spiro[4.4]nonane-1,6-Diones
- Application : Spiro[4.4]nonane-1,6-dione is used in the synthesis of both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives .
- Method : The process is based on a Diels–Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .
- Results : This method has been developed and successfully used to create both symmetric and asymmetric fused spiro[4.4]nonane-dione derivatives .
2. Asymmetric Tandem Nazarov Cyclization/Semipinacol Rearrangement
- Application : Spiro[4.4]nonane-1,6-dione is used in an asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction .
- Method : The reaction uses chiral Brønsted acid as the catalyst .
- Results : This method has been developed and successfully used to yield a series of chiral spiro[4.4]nonane-1,6-diones .
3. Enantio- and Diastereo-selective Synthesis
- Application : Spiro[4.4]nonane-1,6-dione is used in the enantio- and diastereo-selective synthesis of spirocyclic compounds .
- Method : The synthesis is achieved by asymmetric alkylation and reduction using -symmetric cycloalkane-1,2-diols as a chiral auxiliary .
- Results : This method has been developed and successfully used to create spirocyclic diones such as ()-spiro[4.4]nonane-1,6-dione .
4. Organic Optoelectronics
- Application : Spiro[4.4]nonane-1,6-diones have been synthesized for use in organic optoelectronics.
- Method : The synthesis process involves phosphorus pentoxide, which allows for the creation of spiro-linked conjugated materials with extended conjugation.
- Results : This method is beneficial for enhancing optoelectronic properties.
5. Curing Agent
- Application : 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, has been used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .
- Method : The compound is mixed with DGEBA and ytterbium triflate to initiate the curing process .
- Results : The result is a cured material with enhanced properties .
6. Enantio- and Diastereo-selective Synthesis
- Application : Spirocyclic diones such as ()-spiro[4.4]nonane-1,6-dione have been enantio- and diastereo-selectively synthesized .
- Method : The synthesis is achieved by asymmetric alkylation and reduction using -symmetric cycloalkane-1,2-diols as a chiral auxiliary .
- Results : This method has been developed and successfully used to create spirocyclic diones .
4. Organic Optoelectronics
- Application : Spiro[4.4]nonane-1,6-diones have been synthesized for use in organic optoelectronics.
- Method : The synthesis process involves phosphorus pentoxide, which allows for the creation of spiro-linked conjugated materials with extended conjugation.
- Results : This method is beneficial for enhancing optoelectronic properties.
5. Curing Agent
- Application : 1,6-Dioxaspiro[4.4]nonane-2,7-dione, a related compound, has been used to cure diglycidylether of bisphenol A (DGEBA) with ytterbium triflate as initiator .
- Method : The compound is mixed with DGEBA and ytterbium triflate to initiate the curing process .
- Results : The result is a cured material with enhanced properties .
6. Enantio- and Diastereo-selective Synthesis
- Application : Spirocyclic diones such as ()-spiro[4.4]nonane-1,6-dione have been enantio- and diastereo-selectively synthesized .
- Method : The synthesis is achieved by asymmetric alkylation and reduction using -symmetric cycloalkane-1,2-diols as a chiral auxiliary .
- Results : This method has been developed and successfully used to create spirocyclic diones .
Safety And Hazards
Spiro[4.4]nonane-1,6-dione should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed7.
Future Directions
The future directions of Spiro[4.4]nonane-1,6-dione research are not explicitly mentioned in the available literature. However, given its versatile nature and potential for drug development1, it is likely that further research will focus on exploring its biological activities and potential applications in medicine.
Please note that this information is based on the available literature and may not be fully comprehensive. Always consult the relevant safety data sheets and other resources when handling this compound.
properties
IUPAC Name |
spiro[4.4]nonane-4,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7-3-1-5-9(7)6-2-4-8(9)11/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOGLWMIXIMTAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317321 | |
Record name | Spiro[4.4]nonane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[4.4]nonane-1,6-dione | |
CAS RN |
27723-43-9 | |
Record name | Spiro[4.4]nonane-1,6-dione | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[4.4]nonane-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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